1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(4-Chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 4-chlorobenzyl group and a substituted indole moiety. Urea derivatives are widely studied for their pharmacological properties, including kinase inhibition, antiviral activity, and receptor antagonism . The 4-chlorobenzyl group is a common pharmacophore in medicinal chemistry, contributing to improved lipophilicity and target binding affinity . The indole scaffold, modified with a 2-methoxyethyl substituent, may influence solubility and metabolic stability compared to simpler indole derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPSKRUUCHATLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of urea- and indole-containing derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Key Differences and Trends
Core Structure :
- Urea/thiourea derivatives (e.g., the target compound and 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea) exhibit hydrogen-bonding capabilities critical for enzyme/receptor interactions . MK-0591, with a carboxylic acid group, shows distinct binding to FLAP via hydrophobic and ionic interactions .
- Dihydroindol-2-one derivatives (e.g., ) lack the urea moiety but retain the chlorobenzyl group, suggesting divergent target specificity.
Substituent Effects :
- The 2-methoxyethyl group in the target compound may enhance solubility compared to t-butylthio (MK-0591) or thienyl-oxoethyl () substituents, which prioritize lipophilicity .
- 4-Chlorobenzyl is a conserved feature across analogs, likely contributing to π-π stacking with aromatic residues in target proteins .
Biological Activity: MK-0591 and related indole derivatives show nanomolar potency in leukotriene inhibition, whereas thiourea analogs (e.g., ) exhibit micromolar-range anti-HIV activity . The absence of reported bioactivity for the target compound suggests it may be a newer or less-studied candidate compared to clinical-stage analogs like MK-0591.
Biological Activity
1-(4-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound noted for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines a chlorobenzyl group, an indole moiety, and a methoxyethyl side chain, which may contribute to its diverse biological effects.
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 345.83 g/mol
- CAS Number : 923095-99-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The precise mechanisms are still under investigation, but it is believed that the compound may modulate various signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| HT-29 (Colorectal Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against several Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound. It was found to significantly reduce tumor growth in vivo in xenograft models, demonstrating its potential as a therapeutic agent against cancer.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms by which this compound exerts its effects. It was discovered that it interferes with key signaling pathways such as the MAPK/ERK pathway, leading to reduced cell viability in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
